N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a carboxamide group, a cyclohexylcarbamoyl group, and a methanesulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of the piperidine derivative with cyclohexyl isocyanate under controlled conditions.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the development of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other sulfonamide and piperidine derivatives.
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Uniqueness
The uniqueness of N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H35N3O4S |
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Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H35N3O4S/c1-20-11-13-21(14-12-20)19-35(33,34)30-17-15-22(16-18-30)26(31)29-25-10-6-5-9-24(25)27(32)28-23-7-3-2-4-8-23/h5-6,9-14,22-23H,2-4,7-8,15-19H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
HKQTYPYCURWTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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